3-Cyclopropoxy-5-formylpyridine-4-sulfonamide
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Overview
Description
3-Cyclopropoxy-5-formylpyridine-4-sulfonamide is a chemical compound with the molecular formula C9H10N2O4S and a molecular weight of 242.25 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a formyl group, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-formylpyridine-4-sulfonamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyclopropoxy group, and the addition of the formyl and sulfonamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-formylpyridine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopropoxy-5-formylpyridine-4-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-formylpyridine-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The formyl and cyclopropoxy groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Cyclopropoxy-5-formylpyridine-4-sulfonamide include:
- 4-Cyclopropoxy-5-formylpyridine-3-sulfonamide
- Other pyridine-based sulfonamides with varying substituents
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H10N2O4S |
---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-formylpyridine-4-sulfonamide |
InChI |
InChI=1S/C9H10N2O4S/c10-16(13,14)9-6(5-12)3-11-4-8(9)15-7-1-2-7/h3-5,7H,1-2H2,(H2,10,13,14) |
InChI Key |
LBUDYBXVWWTQSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)C=O)S(=O)(=O)N |
Origin of Product |
United States |
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